molecular formula C13H10ClFO B6371701 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% CAS No. 1261917-28-5

5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95%

Cat. No. B6371701
CAS RN: 1261917-28-5
M. Wt: 236.67 g/mol
InChI Key: KYZJQLNWQRERBQ-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% (5-CFMP) is an aromatic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. The compound has been used in many different research studies to investigate the mechanism of action and biochemical and physiological effects of various compounds, as well as to develop new drug delivery systems. In

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% is not well understood. However, it is believed that the compound acts as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it is believed that 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% can interact with the active sites of various enzymes, leading to the activation or inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% have not been studied in detail. However, it is believed that the compound can interact with various enzymes and receptors in the body, leading to changes in cellular metabolism and signaling pathways. In addition, 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, which could lead to changes in drug metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% in laboratory experiments is its high purity (95%). This allows for more accurate and reproducible results. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is relatively expensive and may not be readily available in some laboratories.

Future Directions

The use of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% in scientific research is still in its early stages. Future research should focus on further elucidating the biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, further studies should be conducted to explore the potential applications of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% in drug delivery systems and drug formulation. Finally, further studies should be conducted to explore the potential of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% as a model compound for the study of the biochemical and physiological effects of various compounds.

Synthesis Methods

The synthesis of 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% involves the reaction of 3-chloro-5-fluorophenol with 2-methylphenol in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction is carried out at a temperature of 70-80°C for 24 hours. The final product is a white solid with a purity of 95%.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% has been used in many different scientific research applications, including drug delivery systems, drug formulation, and drug metabolism. It has also been used in the study of the mechanism of action of various compounds, such as antibiotics and antifungals. In addition, 5-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% has been used as a model compound for the study of the biochemical and physiological effects of various compounds.

properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-3-9(6-13(8)16)10-4-11(14)7-12(15)5-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZJQLNWQRERBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683878
Record name 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261917-28-5
Record name 3'-Chloro-5'-fluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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